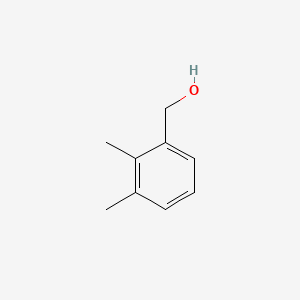

(2,3-Dimethylphenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,3-dimethylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-7-4-3-5-9(6-10)8(7)2/h3-5,10H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQQIVMXQYUZKIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50929454 | |

| Record name | (2,3-Dimethylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13651-14-4, 62862-32-2 | |

| Record name | 2,3-Dimethylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13651-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 2,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013651144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062862322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13651-14-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,3-Dimethylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dimethylbenzyl Alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENEMETHANOL, 2,3-DIMETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/425SS1L63Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to (2,3-Dimethylphenyl)methanol for Advanced Research Applications

This guide provides a comprehensive technical overview of (2,3-Dimethylphenyl)methanol, also known as 2,3-dimethylbenzyl alcohol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical data, synthesis protocols, reactivity, and applications, grounding all claims in verifiable, authoritative sources.

Compound Identification and Overview

This compound is an aromatic alcohol that serves as a valuable intermediate and building block in organic synthesis. Its structure, featuring a benzyl alcohol core with two methyl groups at the 2 and 3 positions of the phenyl ring, provides a unique steric and electronic profile that is leveraged in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

Key Identifiers:

-

IUPAC Name: this compound[1]

-

Synonyms: 2,3-Dimethylbenzyl alcohol, Benzenemethanol, 2,3-dimethyl-[1][3]

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The data presented below has been aggregated from established chemical databases and supplier specifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 136.19 g/mol | [1][2][4] |

| Physical State | White to off-white solid (powder/crystal) | |

| Melting Point | 63.0 to 67.0 °C | |

| Boiling Point | 131 °C at 13 mmHg | [3] |

| Octanol/Water Partition Coefficient (logP) | 1.796 (Calculated) | [4] |

| CAS Registry Number | 13651-14-4 | [1][2][4] |

Spectroscopic Profile

Characterization of this compound is routinely achieved through standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups, the methylene protons of the CH₂OH group, the hydroxyl proton, and the aromatic protons on the substituted ring.

-

¹³C NMR: The carbon NMR will display signals corresponding to the two non-equivalent methyl carbons, the methylene carbon, and the eight unique carbons of the aromatic ring.

-

IR Spectroscopy: Key stretches include a broad peak around 3300 cm⁻¹ for the O-H group and peaks in the 3100-3000 cm⁻¹ (aromatic C-H) and 3000-2850 cm⁻¹ (aliphatic C-H) regions.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. NIST provides reference mass spectrum data for this compound[2].

Synthesis and Purification Protocol

This compound is typically synthesized via the reduction of a corresponding carbonyl compound, such as 2,3-dimethylbenzoic acid or 2,3-dimethylbenzaldehyde. The choice of reducing agent is critical and depends on the starting material.

Rationale for Method Selection

The reduction of a carboxylic acid derivative to an alcohol requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is a common choice for this transformation due to its high reactivity. However, it is pyrophoric and requires strictly anhydrous conditions. A safer, though often slower, alternative for reducing an aldehyde or ketone precursor is sodium borohydride (NaBH₄)[5]. For this guide, we will detail a conceptual protocol based on the reduction of 2,3-dimethylbenzaldehyde using NaBH₄, a method widely applicable in standard laboratory settings.

Experimental Protocol: Reduction of 2,3-Dimethylbenzaldehyde

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 2,3-dimethylbenzaldehyde in a suitable alcoholic solvent, such as methanol or ethanol, under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic reaction upon addition of the reducing agent.

Step 2: Reduction

-

Slowly add 1.1 to 1.5 equivalents of sodium borohydride (NaBH₄) portion-wise to the stirred solution. Maintaining a low temperature prevents potential side reactions and ensures selective reduction of the aldehyde.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

Step 3: Workup and Quenching

-

Carefully quench the reaction by slowly adding dilute hydrochloric acid (e.g., 1 M HCl) at 0 °C to neutralize the excess NaBH₄ and the resulting borate esters.

-

The product will partition into an organic layer. Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

Step 4: Purification

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to obtain pure this compound.

Workflow Visualization

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

The utility of this compound in medicinal chemistry and drug development stems from the reactivity of its primary alcohol functional group. This group is a versatile handle for introducing the 2,3-dimethylbenzyl moiety into larger, more complex molecular scaffolds.

Key Reactions:

-

Oxidation: The primary alcohol can be oxidized to 2,3-dimethylbenzaldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC), or further to 2,3-dimethylbenzoic acid with stronger agents such as potassium permanganate (KMnO₄)[6].

-

Esterification & Etherification: It readily reacts with carboxylic acids or acyl chlorides to form esters, and with alkyl halides under basic conditions to form ethers. These reactions are fundamental for creating linkers or modifying solubility in drug candidates[6][7].

-

Halogenation: The hydroxyl group can be converted to a good leaving group and substituted by a halogen (e.g., using SOCl₂ or PBr₃) to produce the corresponding 2,3-dimethylbenzyl halide. This halide is a potent electrophile for alkylation reactions[8].

As a building block, this compound and its derivatives are integral to the synthesis of various compounds, including those investigated for pharmaceutical properties. The specific substitution pattern on the aromatic ring can influence the molecule's conformation, binding affinity to biological targets, and metabolic stability.

Reaction Pathways Visualization

Caption: Key reaction pathways of this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].

-

Precautions: Use only in a well-ventilated area or under a chemical fume hood[3]. Wear appropriate personal protective equipment (PPE), including protective gloves, safety glasses, and a lab coat[9]. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling[9].

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[3]. Some suppliers recommend storing under an inert gas as it may be air-sensitive.

Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical[3][9][10].

References

- 1. This compound | C9H12O | CID 96208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzyl alcohol, 2,3-dimethyl- [webbook.nist.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Benzyl alcohol, 2,3-dimethyl- (CAS 13651-14-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. EP1502907A1 - A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives - Google Patents [patents.google.com]

- 6. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]

- 7. nbinno.com [nbinno.com]

- 8. asianpubs.org [asianpubs.org]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

A Spectroscopic Guide to (2,3-Dimethylphenyl)methanol: Elucidating Molecular Structure

This technical guide provides an in-depth analysis of the spectroscopic data for (2,3-Dimethylphenyl)methanol, also known as 2,3-dimethylbenzyl alcohol. The structural elucidation of this compound is critical for its application in various fields, including organic synthesis and drug development. This document will detail the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental methodologies and the foundational principles of spectroscopic analysis.

Introduction

This compound (C₉H₁₂O) is an aromatic alcohol with a molecular weight of 136.19 g/mol .[1] Its structure, featuring a benzyl alcohol core with two methyl substituents on the aromatic ring, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for researchers to confirm its identity, purity, and structural integrity in various experimental contexts. This guide serves as a comprehensive resource, detailing the expected spectroscopic characteristics and the rationale behind their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are instrumental in confirming the substitution pattern of the aromatic ring and the presence of the hydroxymethyl group.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments. The spectrum of this compound is characterized by distinct signals for the aromatic protons, the methylene protons of the alcohol, the hydroxyl proton, and the two methyl groups.

Experimental Protocol:

A sample of this compound is typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is then acquired on a high-field NMR spectrometer, for instance, at a frequency of 500 MHz.

Data Interpretation and Key Insights:

The following table summarizes the expected chemical shifts (δ), multiplicities, and coupling constants (J) for the protons in this compound.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aromatic (H-6) | ~7.15 | Doublet | 1H | ~7.5 |

| Aromatic (H-4) | ~7.08 | Triplet | 1H | ~7.5 |

| Aromatic (H-5) | ~7.01 | Doublet | 1H | ~7.5 |

| Methylene (-CH₂OH) | ~4.65 | Singlet | 2H | - |

| Methyl (Ar-CH₃ at C-2) | ~2.30 | Singlet | 3H | - |

| Methyl (Ar-CH₃ at C-3) | ~2.15 | Singlet | 3H | - |

| Hydroxyl (-OH) | Variable (e.g., ~1.6) | Singlet (broad) | 1H | - |

The downfield-shifted aromatic protons are indicative of their attachment to an electron-withdrawing benzene ring. The splitting pattern (doublet, triplet, doublet) arises from the coupling between adjacent aromatic protons. The two methyl groups appear as distinct singlets due to their different chemical environments, a key feature confirming the 2,3-substitution pattern. The methylene protons adjacent to the hydroxyl group also appear as a singlet. The chemical shift of the hydroxyl proton is often variable and concentration-dependent, and the peak is typically broad due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule.

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. A proton-decoupled spectrum is obtained to simplify the spectrum to a series of single lines for each unique carbon atom.

Data Interpretation and Key Insights:

The table below lists the characteristic chemical shifts for the carbon atoms in this compound.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic (C-1) | ~138.5 |

| Aromatic (C-2) | ~137.0 |

| Aromatic (C-3) | ~134.5 |

| Aromatic (C-6) | ~128.5 |

| Aromatic (C-4) | ~127.0 |

| Aromatic (C-5) | ~125.0 |

| Methylene (-CH₂OH) | ~63.0 |

| Methyl (Ar-CH₃ at C-2) | ~20.0 |

| Methyl (Ar-CH₃ at C-3) | ~15.5 |

The quaternary aromatic carbons (C-1, C-2, and C-3) appear at lower field (higher ppm) compared to the protonated aromatic carbons. The chemical shift of the methylene carbon is characteristic of a carbon attached to an oxygen atom. The two methyl carbons are magnetically non-equivalent and thus show distinct signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

An IR spectrum of this compound can be obtained by placing a small amount of the neat liquid between two salt plates (e.g., NaCl or KBr) and analyzing it using an FTIR spectrometer.

Data Interpretation and Key Insights:

The IR spectrum of this compound will exhibit several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3350 (broad) | O-H stretch | Alcohol |

| ~3020 | C-H stretch (aromatic) | Aromatic Ring |

| ~2920, ~2860 | C-H stretch (aliphatic) | -CH₂, -CH₃ |

| ~1600, ~1470 | C=C stretch | Aromatic Ring |

| ~1020 | C-O stretch | Primary Alcohol |

The most prominent feature is the broad absorption band around 3350 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol. The presence of sharp peaks just above 3000 cm⁻¹ confirms the aromatic C-H bonds, while the peaks just below 3000 cm⁻¹ are due to the aliphatic C-H bonds of the methyl and methylene groups. The C-O stretching vibration of the primary alcohol typically appears in the fingerprint region around 1020 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol:

A mass spectrum can be obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam.

Data Interpretation and Key Insights:

The mass spectrum of this compound will show a molecular ion peak (M⁺) and several characteristic fragment ions.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 136 | ~50 | [C₉H₁₂O]⁺ (Molecular Ion) |

| 118 | 100 | [C₉H₁₀]⁺ (Loss of H₂O) |

| 117 | ~80 | [C₉H₉]⁺ (Loss of H₂O and H) |

| 91 | ~40 | [C₇H₇]⁺ (Tropylium ion) |

The molecular ion peak at m/z 136 confirms the molecular weight of the compound.[1] The base peak at m/z 118 corresponds to the loss of a water molecule (18 Da), a common fragmentation pathway for alcohols. Subsequent loss of a hydrogen radical leads to the fragment at m/z 117. The peak at m/z 91 is characteristic of benzyl-type compounds and corresponds to the stable tropylium ion.

Visualizing Molecular Structure and Fragmentation

To further illustrate the relationships between the spectroscopic data and the molecular structure, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Key fragmentation pathway in the mass spectrum.

Conclusion

The combined application of NMR, IR, and MS provides a robust and self-validating system for the structural characterization of this compound. Each technique offers complementary information, and together they create a detailed molecular portrait. This guide provides the foundational spectroscopic data and interpretation necessary for researchers working with this compound, ensuring confidence in its identity and purity for downstream applications.

References

An In-depth Technical Guide to the Solubility and Physical Properties of (2,3-Dimethylphenyl)methanol

For the attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Physicochemical Landscape of (2,3-Dimethylphenyl)methanol

This compound, also known as 2,3-dimethylbenzyl alcohol, is an aromatic alcohol with growing significance in synthetic organic chemistry and as a building block in the development of novel pharmaceutical agents. A thorough understanding of its fundamental physical and solubility properties is paramount for its effective use in research and drug development. This guide provides a comprehensive overview of these key physicochemical parameters, offering both available experimental data and theoretically grounded insights. Furthermore, it details robust experimental protocols for the in-house determination of these properties, empowering researchers to validate and expand upon the existing knowledge base.

Molecular Structure and Physicochemical Identity

This compound possesses a benzene ring substituted with a hydroxymethyl group (-CH₂OH) and two methyl groups (-CH₃) at the 2 and 3 positions. This substitution pattern dictates its polarity, steric hindrance, and potential for intermolecular interactions, which in turn govern its solubility and physical characteristics.

Key Identifiers:

-

IUPAC Name: this compound[1]

-

Synonyms: 2,3-Dimethylbenzyl alcohol[1]

-

CAS Number: 13651-14-4[1]

-

Molecular Formula: C₉H₁₂O[1]

-

Molecular Weight: 136.19 g/mol [1]

Core Physical Properties

A summary of the key physical properties of this compound is presented below. It is important to note that while some experimental data is available, other values are estimated based on the properties of the parent compound, benzyl alcohol, and the expected influence of the dimethyl substitution.

| Property | Value | Source & Notes |

| Melting Point | 63.0 - 67.0 °C | Experimental data from a commercial supplier. |

| Boiling Point | 131 °C at 13 mmHg | Experimental data from a commercial supplier. |

| ~220-230 °C (estimated) | Estimated normal boiling point based on the boiling point of benzyl alcohol (205 °C) and the addition of two methyl groups, which typically increases the boiling point. | |

| Density | ~1.03 g/mL at 25 °C (estimated) | Estimated based on the density of benzyl alcohol (1.045 g/mL at 25 °C)[2]. The methyl groups are expected to slightly decrease the density. |

| pKa | ~15.5 - 16.0 (estimated) | Estimated based on the pKa of benzyl alcohol (15.40)[2][3]. The electron-donating methyl groups are expected to slightly increase the pKa, making it a slightly weaker acid. |

| Appearance | White to off-white crystalline solid | Based on supplier information. |

Solubility Profile: A Qualitative and Quantitative Perspective

The solubility of a compound is a critical parameter in drug development, influencing formulation, bioavailability, and purification strategies. The "like dissolves like" principle provides a strong framework for understanding the solubility of this compound.[4]

Aqueous Solubility

Due to the presence of the polar hydroxyl group capable of hydrogen bonding with water, this compound is expected to have some, albeit limited, solubility in water. However, the nonpolar character of the dimethyl-substituted benzene ring is the dominant feature, significantly reducing its affinity for aqueous media compared to smaller alcohols.

Qualitative Assessment: Sparingly soluble to slightly soluble in water.

Solubility in Organic Solvents

Given its aromatic and alcohol functionalities, this compound is anticipated to be readily soluble in a wide range of common organic solvents.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): The hydroxyl group facilitates strong hydrogen bonding interactions, leading to high solubility. It is expected to be miscible with lower alcohols.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF): The overall polarity of the molecule allows for favorable dipole-dipole interactions, resulting in good solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar aromatic ring and methyl groups will interact favorably with nonpolar solvents through van der Waals forces, leading to moderate to good solubility.

Summary of Expected Solubility:

| Solvent | Polarity | Expected Solubility |

| Water | High | Sparingly Soluble |

| Methanol | High | Miscible |

| Ethanol | High | Miscible |

| Acetone | Medium | Soluble |

| Dimethyl Sulfoxide (DMSO) | High | Soluble |

| Dichloromethane | Medium | Soluble |

| Toluene | Low | Soluble |

| Hexane | Low | Moderately Soluble |

Experimental Protocols for Physicochemical Characterization

To ensure the highest level of scientific integrity, in-house determination of the physical and solubility properties of this compound is strongly recommended. The following section provides detailed, self-validating protocols for these essential experiments.

Determination of Melting Point

The melting point provides a quick and effective assessment of a solid's purity.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate to approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first liquid droplet appears is recorded as the onset of melting.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.

-

-

Reporting: The melting point is reported as a range from the onset to the completion of melting. A narrow range (e.g., 0.5-1 °C) is indicative of high purity.

Caption: Workflow for Melting Point Determination.

Determination of Boiling Point

Due to the relatively high boiling point of this compound, distillation is a suitable method for its determination.

Methodology:

-

Apparatus: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Procedure:

-

The round-bottom flask is charged with a sample of this compound and a few boiling chips.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head.

-

The sample is heated gently.

-

As the liquid boils and the vapor rises, the temperature on the thermometer will increase and then stabilize.

-

This stable temperature, at which the vapor and liquid are in equilibrium, is the boiling point.

-

The atmospheric pressure should be recorded concurrently, as the boiling point is pressure-dependent.

-

References

An In-Depth Technical Guide to the Potential Reaction Mechanisms of (2,3-Dimethylphenyl)methanol

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Structural & Electronic Profile

(2,3-Dimethylphenyl)methanol, also known as 2,3-dimethylbenzyl alcohol, is an aromatic primary alcohol that serves as a versatile intermediate in organic synthesis. Its reactivity is fundamentally governed by the interplay between the benzylic hydroxyl group and the electronic and steric influences of the disubstituted phenyl ring. Understanding these nuances is critical for predicting reaction outcomes and designing robust synthetic protocols.

The core of its reactivity lies in the benzylic position, which allows for the formation of intermediates, such as carbocations, that are stabilized by resonance with the aromatic π-system.[1] Furthermore, the molecule possesses two methyl groups at the C2 (ortho) and C3 (meta) positions relative to the methanol substituent. These groups exert two primary effects:

-

Electronic Effect: Methyl groups are electron-donating through induction and hyperconjugation. This enriches the electron density of the aromatic ring and, critically, stabilizes any positive charge that develops at the benzylic carbon during a reaction. This stabilization significantly influences the kinetics and preferred pathways of reactions involving C-O bond cleavage.

-

Steric Effect: The presence of a methyl group at the ortho position introduces steric hindrance around the benzylic carbon and the hydroxyl group. This can modulate the approach of bulky reagents or nucleophiles and may influence the conformational preferences of reaction intermediates.[2]

This guide will dissect the principal reaction mechanisms available to this compound, providing mechanistic rationale, predictive insights based on its unique substitution pattern, and actionable experimental protocols.

Reactions Involving C-O Bond Cleavage: The SN1 Pathway

A dominant reaction pathway for this compound, particularly under acidic conditions, is the unimolecular nucleophilic substitution (SN1). This mechanism is favored due to the exceptional stability of the resulting (2,3-dimethylphenyl)methyl carbocation.

Mechanistic Deep Dive: The SN1 Reaction

The SN1 mechanism proceeds in a stepwise fashion, initiated by the conversion of the hydroxyl group into a better leaving group.[3]

-

Protonation: In the presence of a strong acid (e.g., HBr, H2SO4), the lone pair of the hydroxyl oxygen attacks a proton, forming a protonated alcohol (an oxonium ion). This step is a rapid equilibrium. The hydroxyl group itself is a poor leaving group (OH⁻), but its protonation creates an excellent leaving group: a neutral water molecule (H₂O).[1]

-

Carbocation Formation: The C-O bond cleaves heterolytically, and the water molecule departs. This is the slow, rate-determining step of the reaction, resulting in the formation of a planar, sp²-hybridized benzylic carbocation.[1][4]

-

Resonance Stabilization: The stability of this carbocation is the linchpin of the SN1 pathway. The positive charge on the benzylic carbon is delocalized across the aromatic ring through resonance. The electron-donating effects of the two methyl groups further stabilize this cation, making its formation more favorable than for an unsubstituted benzyl alcohol.

-

Nucleophilic Attack: A nucleophile (e.g., Br⁻) attacks the electrophilic carbocation. Since the carbocation is planar, the nucleophile can attack from either face, which would lead to a racemic mixture if the benzylic carbon were a stereocenter.[1]

Causality Behind the SN1 Preference:

The pronounced preference for the SN1 pathway is a direct consequence of the substrate's structure. The primary alcohol might suggest an SN2 reaction, but the overwhelming stability of the benzylic carbocation, enhanced by two electron-donating groups, dramatically lowers the activation energy for the unimolecular pathway.[5] SN2 reactions are disfavored due to both the steric hindrance from the ortho-methyl group impeding backside attack and the high energy of the alternative primary carbocation that would be involved.

Visualization: SN1 Mechanism

References

Exploration of (2,3-Dimethylphenyl)methanol derivatives and analogs

An In-depth Technical Guide to the Exploration of (2,3-Dimethylphenyl)methanol Derivatives and Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of this compound and its derivatives, offering a technical narrative grounded in scientific literature and practical application. It is designed to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this versatile chemical scaffold, particularly within the realm of medicinal chemistry and materials science.

Introduction: The this compound Core

This compound, also known as 2,3-xylenol, is an aromatic alcohol characterized by a phenyl ring substituted with a hydroxymethyl group and two adjacent methyl groups. This seemingly simple structure offers a surprisingly rich platform for chemical modification, enabling the exploration of a vast chemical space. The steric and electronic influence of the ortho- and meta-methyl groups on the hydroxymethyl moiety imparts unique reactivity and conformational properties, making its derivatives of significant interest in the development of novel therapeutic agents and functional materials.

The strategic placement of the dimethyl substituents creates a specific steric environment around the benzylic alcohol. This can influence reaction kinetics, favor certain product isomers, and critically, dictate the binding interactions of its derivatives with biological targets. Understanding these intrinsic properties is paramount to the rational design of novel analogs with desired functions.

Synthetic Pathways and Methodologies

The synthesis of this compound and its subsequent derivatization are central to its exploration. The choice of synthetic route is often dictated by the desired final product, scale, and available starting materials.

Core Synthesis: Reduction of 2,3-Dimethylbenzoic Acid

A common and reliable method for the preparation of this compound is the reduction of 2,3-dimethylbenzoic acid or its corresponding esters.

Protocol 2.1.1: Lithium Aluminum Hydride (LiAlH₄) Reduction

This protocol describes a standard laboratory-scale synthesis.

-

Step 1: Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF).

-

Step 2: Addition of Substrate: A solution of 2,3-dimethylbenzoic acid in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C. The rate of addition is controlled to maintain a gentle reflux.

-

Step 3: Reaction and Quenching: After the addition is complete, the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water.

-

Step 4: Work-up and Purification: The resulting granular precipitate is filtered off and washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.

Key Derivatization Reactions

The hydroxyl group of this compound is the primary handle for derivatization.

Table 1: Common Derivatization Reactions

| Derivative Type | Reagents and Conditions |

| Ethers | Alkyl halide, Sodium hydride (NaH), in THF or DMF |

| Esters | Acyl chloride or carboxylic acid, Pyridine or DCC/DMAP, in DCM |

| Halides | Thionyl chloride (SOCl₂) or Phosphorus tribromide (PBr₃) |

| Aldehydes | Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) |

Medicinal Chemistry Applications: A Case Study

Derivatives of this compound have been investigated for a range of biological activities. A notable area of exploration is their potential as modulators of cellular signaling pathways implicated in disease.

Targeting Inflammatory Pathways

Certain ester derivatives of this compound have been shown to exhibit anti-inflammatory properties. The mechanism often involves the inhibition of key enzymes or transcription factors in the inflammatory cascade, such as cyclooxygenase (COX) enzymes or NF-κB.

The canonical NF-κB signaling pathway is a central regulator of inflammation.[1] It is typically initiated by pro-inflammatory cytokines like TNFα and IL-1.[1] This leads to the activation of the IKK complex, which then phosphorylates IκB proteins.[2] Phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome, releasing the NF-κB dimers (commonly p50/p65).[2] These active NF-κB complexes translocate to the nucleus, where they bind to specific DNA sequences and induce the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2.[1]

Caption: Canonical NF-κB signaling pathway.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory potency of this compound derivatives is highly dependent on the nature of the ester substituent. A general SAR trend suggests that increasing the lipophilicity and incorporating specific functional groups on the ester moiety can enhance COX-2 inhibitory activity. For instance, the presence of a sulfonamide group on an aromatic ring attached to the ester can lead to potent and selective COX-2 inhibition.[3]

Experimental Protocols for Biological Evaluation

To assess the anti-inflammatory potential of novel this compound derivatives, a series of in vitro assays are typically employed.

COX Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol 4.1.1: Fluorometric COX Inhibitor Screening Assay

-

Step 1: Reagent Preparation: Prepare assay buffer, heme, and the fluorometric substrate (e.g., ADHP) according to the kit manufacturer's instructions.[4]

-

Step 2: Enzyme and Inhibitor Addition: In a 96-well plate, add the assay buffer, heme, ADHP, and the specific COX enzyme (COX-1 or COX-2). Then, add the test compound at various concentrations.[4]

-

Step 3: Reaction Initiation and Measurement: Initiate the reaction by adding arachidonic acid. Measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[5]

-

Step 4: Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Caption: Experimental workflow for COX inhibition assay.

Cellular Anti-inflammatory Assay

This assay measures the ability of a compound to suppress the production of inflammatory mediators in a cellular context.

Protocol 4.2.1: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

-

Step 1: Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Step 2: Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.[6]

-

Step 3: Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent and measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitric oxide produced.[7]

-

Step 4: Cytotoxicity Assessment (MTT Assay): To ensure that the observed effects are not due to cell death, perform a parallel MTT assay.[6]

Table 2: Representative Data for a Hypothetical this compound Derivative

| Compound Concentration (µM) | COX-2 Inhibition (%) | NO Production (% of Control) | Cell Viability (%) |

| 0.1 | 15.2 ± 2.1 | 88.5 ± 5.4 | 99.1 ± 1.2 |

| 1 | 48.9 ± 3.5 | 55.2 ± 4.1 | 98.5 ± 2.0 |

| 10 | 92.1 ± 1.8 | 12.8 ± 2.3 | 97.3 ± 2.5 |

| 100 | 98.5 ± 0.9 | 5.1 ± 1.1 | 65.4 ± 4.8 |

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive core for medicinal chemistry campaigns. Future research should focus on the synthesis of novel analogs with improved potency and selectivity, as well as a comprehensive evaluation of their in vivo efficacy and safety profiles. The integration of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of new drug candidates based on this promising chemical entity.

References

- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. interchim.fr [interchim.fr]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Initial discovery and historical context of (2,3-Dimethylphenyl)methanol

An In-depth Technical Guide to (2,3-Dimethylphenyl)methanol: Synthesis, Characterization, and Applications

Abstract

This compound, also known as 2,3-dimethylbenzyl alcohol, is a substituted aromatic alcohol that serves as a pivotal intermediate in the landscape of organic synthesis. Its structural features—a reactive hydroxymethyl group attached to a sterically defined dimethyl-substituted benzene ring—make it a valuable building block for the synthesis of complex molecules, particularly in the pharmaceutical and specialty chemical sectors. This guide provides a comprehensive overview of its historical context, detailed synthesis protocols from the perspective of a senior application scientist, thorough characterization data, key applications, and essential safety protocols. The methodologies described herein are presented not merely as procedures but as self-validating systems, with an emphasis on the underlying chemical principles and experimental causality.

Historical Context and Emergence in Synthesis

The specific initial synthesis of this compound is not marked by a singular, celebrated discovery. Instead, its emergence is a logical consequence of the broader exploration of aromatic chemistry that began in the 19th century. The isolation of xylene by French chemist Auguste Cahours in 1850 laid the groundwork for the study of its derivatives.[1] Xylenols (dimethylphenols), the phenolic precursors to this class of compounds, were historically identified as components of coal tar, a complex mixture that fueled much of the early organic chemical industry.[2]

The development of robust, predictable synthetic reactions in the 20th century, such as the Grignard reaction and the use of powerful reducing agents like lithium aluminum hydride (LiAlH₄), empowered chemists to move beyond simple isolation. They could now systematically modify aromatic scaffolds. This compound thus transitioned from a theoretical structure to a readily accessible synthetic intermediate, valued for its potential to introduce the 2,3-dimethylbenzyl moiety into more complex molecular architectures.

Core Synthesis Methodologies

The preparation of this compound in a laboratory setting can be approached via several reliable routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reagents. Here, we detail the two most prevalent and mechanistically distinct pathways.

Pathway I: Reductive Transformation of 2,3-Dimethylbenzoic Acid

This is arguably the most common and straightforward laboratory synthesis, predicated on the reduction of a carboxylic acid or its ester derivative. The choice of 2,3-dimethylbenzoic acid as the starting material is strategic; it is a commercially available and stable solid.[3][4] The direct reduction of a carboxylic acid requires a powerful reducing agent, as the carboxyl group is relatively unreactive. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity.[5][6]

Causality and Mechanistic Insight: The reduction proceeds via the formation of an aluminum-carboxylate complex. Successive delivery of hydride (H⁻) ions from the AlH₄⁻ species to the carbonyl carbon reduces the acid to the primary alcohol.[7] The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent the violent, exothermic reaction of LiAlH₄ with water. An acidic workup is required to protonate the resulting alkoxide and liberate the final alcohol product.

Experimental Protocol: Reduction of 2,3-Dimethylbenzoic Acid using LiAlH₄

-

System Validation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture, which would quench the LiAlH₄.

-

Step 1: Reagent Suspension. In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser (with a drying tube), suspend lithium aluminum hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Step 2: Substrate Addition. Dissolve 2,3-dimethylbenzoic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30-60 minutes. The rate of addition should be controlled to manage the exothermic reaction.

-

Step 3: Reaction. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours or until TLC analysis indicates complete consumption of the starting material.

-

Step 4: Quenching (Fieser workup). Cautiously cool the reaction mixture back to 0 °C. Quench the excess LiAlH₄ by the slow, sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate the aluminum salts as a granular solid that is easily filtered.

-

Step 5: Isolation and Purification. Stir the resulting mixture for 30 minutes, then filter through a pad of Celite®, washing the filter cake with additional THF or diethyl ether. Combine the organic filtrates and remove the solvent under reduced pressure. The resulting crude oil or solid can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or distillation under reduced pressure to yield pure this compound.

Workflow Diagram: LiAlH₄ Reduction Pathway

Caption: Workflow for the synthesis of this compound via LiAlH₄ reduction.

Pathway II: Grignard Synthesis

An alternative and equally powerful method involves the formation of a C-C bond using a Grignard reagent. This pathway typically starts from a halogenated precursor, such as 1-bromo-2,3-dimethylbenzene. The Grignard reagent, 2,3-dimethylphenylmagnesium bromide, is formed and then reacted with a suitable one-carbon electrophile, most commonly formaldehyde, to generate the primary alcohol.[8][9]

Causality and Mechanistic Insight: The first step involves the oxidative insertion of magnesium metal into the carbon-bromine bond, creating a highly nucleophilic organometallic species. This Grignard reagent then performs a nucleophilic attack on the electrophilic carbonyl carbon of formaldehyde.[10] The reaction forms a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final product. The use of anhydrous ether is critical, as Grignard reagents are potent bases and react readily with protic solvents like water.

Experimental Protocol: Grignard Synthesis from 1-Bromo-2,3-dimethylbenzene

-

System Validation: All glassware must be rigorously flame-dried or oven-dried and maintained under a strict inert atmosphere. The magnesium turnings should be activated (e.g., by brief grinding or addition of an iodine crystal) to remove the passivating oxide layer.

-

Step 1: Grignard Reagent Formation. Place activated magnesium turnings (1.2 equivalents) in a three-neck flask under nitrogen. Add a small portion of a solution of 1-bromo-2,3-dimethylbenzene (1.0 equivalent) in anhydrous diethyl ether. Initiate the reaction with gentle warming or the addition of a crystal of iodine. Once initiated (observed by cloudiness and gentle reflux), add the remainder of the bromide solution dropwise to maintain a steady reflux.

-

Step 2: Reaction with Formaldehyde. Cool the freshly prepared Grignard reagent to 0 °C. Pass a stream of dry formaldehyde gas (generated by heating paraformaldehyde) through the solution, or add a solution of paraformaldehyde in anhydrous THF.

-

Step 3: Quenching and Workup. After the reaction is complete (monitored by TLC), pour the reaction mixture slowly into a beaker of ice containing a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl). This will quench the reaction and dissolve the magnesium salts.

-

Step 4: Extraction and Isolation. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Step 5: Purification. Remove the solvent by rotary evaporation. Purify the crude product via vacuum distillation or flash column chromatography to afford pure this compound.

Workflow Diagram: Grignard Synthesis Pathway

Caption: Workflow for the synthesis of this compound via the Grignard pathway.

Physicochemical and Spectroscopic Characterization

Once synthesized and purified, the identity and purity of this compound must be confirmed. The following table summarizes its key physical properties.

| Property | Value | Source |

| IUPAC Name | This compound | [11] |

| CAS Number | 13651-14-4 | [11] |

| Molecular Formula | C₉H₁₂O | [11][12] |

| Molecular Weight | 136.19 g/mol | [11] |

| Boiling Point | 131 °C / 13 mmHg | [13] |

| Appearance | Colorless liquid or solid | N/A |

| SMILES | CC1=C(C(=CC=C1)CO)C | [11][12] |

| InChIKey | ZQQIVMXQYUZKIQ-UHFFFAOYSA-N | [11][12] |

Spectroscopic analysis provides the definitive structural confirmation:

-

¹H NMR: Will show characteristic peaks for the two distinct methyl groups, the aromatic protons, the benzylic CH₂ protons, and the hydroxyl proton (which may be broad and is D₂O exchangeable).

-

¹³C NMR: Will show nine distinct carbon signals corresponding to the molecular formula.

-

IR Spectroscopy: Will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of an alcohol, along with C-H and C=C aromatic stretches.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 136.19.

Applications in Drug Development and Advanced Synthesis

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial building block. Its utility lies in its ability to be readily transformed into other functional groups, serving as a versatile scaffold in medicinal chemistry and process development.[14][15]

-

Precursor to APIs: The benzyl alcohol moiety can be easily oxidized to an aldehyde or carboxylic acid, etherified, or esterified, providing numerous pathways for molecular elaboration.[14] This versatility is exploited in the synthesis of complex APIs where the 2,3-dimethylphenyl group is a required structural element.

-

Drug Discovery Libraries: In early-stage drug discovery, this compound and its derivatives can be used to create diverse compound libraries for screening against biological targets.[14] The specific substitution pattern can influence the molecule's conformation, solubility, and metabolic stability.

-

Specialty Chemicals: Beyond pharmaceuticals, it serves as an intermediate in the synthesis of agrochemicals, fragrances, and specialty polymers where tailored aromatic structures are needed.[16] For instance, a related compound, [2-(2,3-Dimethylanilino)phenyl]methanol, highlights how this core structure can be incorporated into more complex systems.[17][18]

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential. It is classified as a substance that requires careful management in a laboratory setting.

-

GHS Hazard Classification:

-

Recommended Precautions (P-Statements):

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Avoid contact with skin, eyes, and clothing. In case of contact, wash the affected area thoroughly with soap and water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

References

- 1. Xylene - Wikipedia [en.wikipedia.org]

- 2. Xylenol - Wikiwand [wikiwand.com]

- 3. innospk.com [innospk.com]

- 4. 2,3-Dimethylbenzoic acid | C9H10O2 | CID 11782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgosolver.com [orgosolver.com]

- 8. askthenerd.com [askthenerd.com]

- 9. collegedunia.com [collegedunia.com]

- 10. brainly.in [brainly.in]

- 11. This compound | C9H12O | CID 96208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. PubChemLite - this compound (C9H12O) [pubchemlite.lcsb.uni.lu]

- 13. chemicalbook.com [chemicalbook.com]

- 14. nbinno.com [nbinno.com]

- 15. nbinno.com [nbinno.com]

- 16. nbinno.com [nbinno.com]

- 17. researchgate.net [researchgate.net]

- 18. [2-(2,3-Dimethyl-anilino)phen-yl]methanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. static.cymitquimica.com [static.cymitquimica.com]

(2,3-Dimethylphenyl)methanol: An In-depth Technical Guide for Researchers in Drug Development and Synthesis

This guide provides a comprehensive technical overview of (2,3-dimethylphenyl)methanol, a benzyl alcohol derivative of increasing significance in the fields of synthetic chemistry and drug development. Tailored for researchers, scientists, and professionals, this document delves into the compound's core properties, synthesis methodologies, and diverse applications, emphasizing the scientific rationale behind experimental choices and protocols.

Core Principles: Understanding the this compound Moiety

Benzyl alcohol and its derivatives are foundational scaffolds in organic synthesis. The strategic placement of substituents on the phenyl ring is a key tool for modulating a molecule's steric and electronic characteristics, thereby fine-tuning its reactivity and potential biological activity. In this compound, the presence of two methyl groups at the ortho and meta positions relative to the hydroxymethyl group creates a distinct chemical environment. This substitution pattern introduces steric hindrance that can influence reaction kinetics and selectivity, while the electron-donating nature of the methyl groups enhances the electron density of the aromatic ring.

Physicochemical Characteristics

A solid understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

Table 1: Key Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2,3-Dimethylbenzyl alcohol |

| CAS Number | 13651-14-4 |

| Molecular Formula | C₉H₁₂O[1] |

| Molecular Weight | 136.19 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 131°C at 13 mmHg[2] |

| Solubility | Insoluble in water; soluble in common organic solvents |

Synthesis Protocols: A Guide to Laboratory Preparation

The reliable synthesis of this compound is fundamental to its application in further synthetic work. Two primary, high-yield methods are detailed below.

Grignard Reaction with Formaldehyde

This classic organometallic approach offers excellent yields and scalability.

Experimental Workflow: Grignard Synthesis

References

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of (2,3-Dimethylphenyl)methanol via Selective Aldehyde Reduction

Abstract: This document provides a comprehensive guide for the synthesis of (2,3-dimethylphenyl)methanol, a valuable building block in pharmaceutical and fine chemical synthesis. The protocol details the selective reduction of the corresponding aldehyde, 2,3-dimethylbenzaldehyde, using sodium borohydride. We will explore the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, discuss safety considerations, and outline methods for purification and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented synthetic route.

Introduction and Scientific Principle

The conversion of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. This reduction is crucial for creating key functional groups in a wide array of complex molecules. The synthesis of this compound from 2,3-dimethylbenzaldehyde is a classic example of this transformation.

The chosen reagent for this protocol is Sodium Borohydride (NaBH₄). It is a highly selective and convenient reducing agent, prized for its ability to reduce aldehydes and ketones without affecting less reactive carbonyl groups like esters or amides under standard conditions.[1] Unlike more powerful hydrides such as Lithium Aluminum Hydride (LiAlH₄), NaBH₄ is safer to handle and can be used in protic solvents like methanol or ethanol, which simplifies the experimental setup significantly.[2]

Reaction Mechanism

The reduction of 2,3-dimethylbenzaldehyde proceeds via a two-step mechanism: nucleophilic addition followed by protonation.[1]

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a hydride ion (H⁻), delivered from the borohydride ion (BH₄⁻), on the electrophilic carbonyl carbon of the aldehyde.[3][4] This breaks the carbon-oxygen pi bond, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxyborate intermediate.

-

Protonation: In the second step, typically during the workup, the negatively charged oxygen of the alkoxide intermediate is protonated by a proton source (the solvent, water, or a dilute acid) to yield the final product, this compound, a primary alcohol.[4]

Caption: Figure 1: Mechanism of Aldehyde Reduction with NaBH4.

Materials, Reagents, and Safety

3.1. Reagent & Material Properties

| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Physical Properties |

| 2,3-Dimethylbenzaldehyde | C₉H₁₀O | 134.18 | 5779-93-1 | Liquid, BP: 223.7 °C[5] |

| Sodium Borohydride | NaBH₄ | 37.83 | 16940-66-2 | White solid, Decomposes at 400 °C[6] |

| Methanol (Anhydrous) | CH₄O | 32.04 | 67-56-1 | Liquid, BP: 64.7 °C |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Liquid, BP: 77.1 °C |

| Hydrochloric Acid (1 M) | HCl | 36.46 | 7647-01-0 | Aqueous Solution |

| Saturated NaHCO₃ | NaHCO₃ | 84.01 | 144-55-8 | Aqueous Solution |

| Saturated NaCl (Brine) | NaCl | 58.44 | 7647-14-5 | Aqueous Solution |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | White Solid |

3.2. Safety & Handling Precautions

-

2,3-Dimethylbenzaldehyde: Combustible liquid.[5] Causes skin and serious eye irritation. May cause respiratory irritation.[5] Handle in a chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Sodium Borohydride (NaBH₄): Toxic if swallowed or in contact with skin.[6][7] In contact with water, it releases flammable gases which may ignite spontaneously.[6][7][8] Reacts violently with water.[6][8] Causes severe skin burns and eye damage.[6][7][8] Crucially, handle under an inert atmosphere where possible, keep away from water and moisture, and add it slowly to the reaction mixture to control the exothermic reaction. [6] Use powder-free nitrile gloves and full-coverage eye protection.

Always consult the latest Safety Data Sheets (SDS) for all chemicals before commencing any experimental work.[5][6][7][8][9][10]

Detailed Experimental Protocol

This protocol outlines the reduction of 2,3-dimethylbenzaldehyde on a 10 mmol scale.

Caption: Figure 2: Experimental Workflow for Synthesis.

4.1. Reaction Setup & Procedure

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dimethylbenzaldehyde (1.34 g, 10 mmol).

-

Add 25 mL of anhydrous methanol and stir until the aldehyde is fully dissolved.

-

Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.

-

While stirring vigorously, slowly add sodium borohydride (0.42 g, 11 mmol, 1.1 equivalents) in small portions over 15-20 minutes. Note: The addition is exothermic and may cause gas evolution.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2 hours.

-

Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) until the starting aldehyde spot is no longer visible.

4.2. Workup and Purification

-

Cool the reaction flask back down to 0 °C in an ice-water bath.

-

CAREFULLY and slowly quench the reaction by adding 1 M HCl dropwise until gas evolution ceases and the solution becomes acidic (check with pH paper). This step neutralizes excess NaBH₄ and hydrolyzes the borate esters.

-

Remove the majority of the methanol solvent under reduced pressure using a rotary evaporator.

-

Transfer the remaining aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 25 mL).

-

Combine the organic layers and wash them sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and saturated sodium chloride (brine) solution (1 x 20 mL). The bicarbonate wash removes any remaining acidic impurities.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

If necessary, purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to obtain the pure alcohol.

Characterization of this compound

The identity and purity of the final product can be confirmed using standard analytical techniques.

-

¹H NMR: Expect characteristic peaks for the two methyl groups, the aromatic protons, the benzylic CH₂ group, and the hydroxyl proton.

-

¹³C NMR: Expect distinct signals for the aromatic carbons, the two methyl carbons, and the benzylic carbon bearing the hydroxyl group.

-

IR Spectroscopy: Look for a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and the disappearance of the strong carbonyl (C=O) stretch from the starting aldehyde (typically ~1700 cm⁻¹).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (136.19 g/mol ).[11][12]

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | Insufficient reducing agent; reaction time too short; low temperature. | Add more NaBH₄ (0.2 eq.); increase reaction time; ensure the reaction is allowed to warm to room temperature. |

| Low Yield | Product lost during workup (incomplete extraction); volatile product lost during solvent removal. | Perform more extractions (4-5 times); use moderate temperature on the rotary evaporator. |

| Impure Product | Incomplete reaction; inefficient workup or purification. | Ensure starting material is consumed via TLC; perform all washing steps carefully; optimize column chromatography conditions. |

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound from 2,3-dimethylbenzaldehyde using sodium borohydride. The methodology is straightforward, utilizes common and relatively safe reagents, and is suitable for typical laboratory settings. By following the outlined procedures for reaction, workup, and purification, researchers can effectively produce this valuable chemical intermediate for further applications in drug discovery and materials science.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. youtube.com [youtube.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. Sodium Borohydride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. fishersci.com [fishersci.com]

- 11. This compound | C9H12O | CID 96208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Benzyl alcohol, 2,3-dimethyl- [webbook.nist.gov]

Laboratory protocol for the Grignard synthesis of (2,3-Dimethylphenyl)methanol

Application Note & Protocol

Grignard Synthesis of (2,3-Dimethylphenyl)methanol: A Detailed Protocol for Researchers

Abstract This document provides a comprehensive, field-tested protocol for the synthesis of this compound, a valuable benzyl alcohol derivative used in pharmaceutical and materials science research.[1] The synthesis is achieved via the Grignard reaction, a robust method for carbon-carbon bond formation. This protocol details the preparation of the 2,3-dimethylphenylmagnesium bromide Grignard reagent from 2,3-dimethylbromobenzene, followed by its nucleophilic addition to formaldehyde to yield the target primary alcohol.[2][3] Emphasis is placed on the critical parameters, safety considerations, and mechanistic underpinnings necessary for a successful and reproducible synthesis. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction and Scientific Background

The Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most fundamental and versatile transformations in synthetic organic chemistry.[4] It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophilic carbon atom, such as that in a carbonyl group.[5] The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and strongly basic.[6]

This protocol applies the Grignard reaction to synthesize this compound. The key transformation involves two main stages:

-

Formation of the Grignard Reagent : 2,3-dimethylbromobenzene reacts with magnesium metal in an anhydrous ether solvent to form 2,3-dimethylphenylmagnesium bromide.[7]

-

Nucleophilic Addition to Formaldehyde : The resulting Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.[8][9] Subsequent acidic workup protonates the intermediate alkoxide to yield the final product, a primary alcohol.[10]

Understanding the causality behind each step is critical. The reaction is highly sensitive to moisture and protic solvents, which can protonate and destroy the Grignard reagent.[4][11] Therefore, maintaining strictly anhydrous conditions is paramount for success.

Reaction Scheme and Mechanism

Overall Reaction:

Reaction Mechanism Diagram:

The mechanism involves the initial oxidative insertion of magnesium into the carbon-bromine bond, followed by the nucleophilic attack of the Grignard reagent on the formaldehyde carbonyl.

Caption: Reaction mechanism for the synthesis of this compound.

Materials, Reagents, and Equipment

All reagents should be of high purity. Anhydrous solvents are critical for the success of this reaction.

| Reagent | Formula | MW ( g/mol ) | Form | Hazards |

| Magnesium Turnings | Mg | 24.31 | Solid | Flammable Solid |

| Iodine | I₂ | 253.81 | Solid | Corrosive, Irritant |

| 2,3-Dimethylbromobenzene | C₈H₉Br | 185.06 | Liquid | Harmful, Irritant[12] |

| Anhydrous Diethyl Ether (or THF) | (C₂H₅)₂O | 74.12 | Liquid | Highly Flammable, Peroxide Former |

| Paraformaldehyde | (CH₂O)n | (30.03)n | Solid | Toxic, Irritant |

| Hydrochloric Acid (conc.) | HCl | 36.46 | Liquid | Corrosive |

| Sodium Bicarbonate (sat. soln.) | NaHCO₃ | 84.01 | Solution | Mild Irritant |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Solid | Hygroscopic |

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser

-

Pressure-equalizing dropping funnel (125 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Nitrogen or Argon gas inlet and bubbler

-

Drying tubes (filled with CaCl₂ or Drierite)

-

Separatory funnel (500 mL)

-

Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

-

Rotary evaporator

-

Column chromatography setup (silica gel)

Critical Safety Precautions

The Grignard reaction is energetic and involves several hazardous materials. A thorough risk assessment must be conducted before beginning.[13]

-

Fire Hazard : The primary safety concern is fire.[14] Diethyl ether and tetrahydrofuran (THF) are extremely flammable. Ensure there are no open flames or spark sources in the laboratory.[15] The reaction itself is exothermic and can become vigorous, potentially causing the solvent to boil out of the flask.[13]

-

Anhydrous Conditions : All glassware must be scrupulously dried (oven-dried or flame-dried under inert gas) to prevent quenching of the Grignard reagent.[11][16] The reaction should be performed under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.

-

Personal Protective Equipment (PPE) : Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (Nomex or heavy-duty nitrile gloves are recommended).[13][14]

-

Ventilation : Perform the entire procedure in a certified chemical fume hood.[14]

-

Quenching : The work-up step where acid is added is also exothermic. This addition must be done slowly and with external cooling (ice bath).

-

Contingency Plan : Keep an ice bath readily available to cool the reaction if it becomes too vigorous.[15] Do not seal the reaction vessel; it must be vented through a bubbler or condenser.[13]

Detailed Experimental Protocol

Caption: Experimental workflow for the synthesis of this compound.

-

Apparatus Setup : Assemble the three-neck flask with a magnetic stir bar, reflux condenser (topped with a drying tube), and a pressure-equalizing dropping funnel. Flame-dry all glassware under a stream of inert gas (N₂ or Ar) or oven-dry at 120 °C for several hours and assemble while hot, allowing it to cool under an inert atmosphere.[16]

-

Charge the Flask : Place magnesium turnings (e.g., 1.2 g, 50 mmol) into the cooled flask. Add a single small crystal of iodine. The iodine acts as an activator by etching the passivating oxide layer on the magnesium surface.[4][6]

-

Prepare Halide Solution : In a separate dry flask, prepare a solution of 2,3-dimethylbromobenzene (e.g., 8.5 g, 46 mmol) in anhydrous diethyl ether (40 mL). Transfer this solution to the dropping funnel.

-

Initiate the Reaction : Add a small portion (~5 mL) of the halide solution from the dropping funnel onto the magnesium turnings. The reaction is initiated when the brownish color of the iodine disappears and the solution becomes cloudy with gentle bubbling.[16][17] Gentle warming with a heat gun or a warm water bath may be necessary to start the reaction.[11]

-

Addition and Reflux : Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux of the ether. The exothermic nature of the reaction should sustain the reflux.[16] If the reaction becomes too vigorous, slow the addition rate and cool the flask with an ice bath.[14]

-

After the addition is complete, gently heat the mixture at reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The final solution should be a cloudy, grayish-brown color.[17] Cool the solution to room temperature.

Formaldehyde is typically generated in situ by the depolymerization of paraformaldehyde, as gaseous formaldehyde is difficult to handle.

-

Prepare Formaldehyde Source : In a separate, dry, inert-atmosphere flask, gently heat paraformaldehyde (e.g., 1.8 g, 60 mmol) to depolymerize it into gaseous formaldehyde. Pass the resulting gas through a tube into the cooled Grignard solution with vigorous stirring.

-

Alternative (and simpler) method : Suspend anhydrous paraformaldehyde (1.8 g, 60 mmol) in 20 mL of anhydrous ether in a separate flask under an inert atmosphere. Cool the Grignard solution to 0 °C in an ice bath. Slowly transfer the Grignard solution via cannula to the stirred paraformaldehyde suspension. This method is often preferred for laboratory scale.

-

Reaction : The reaction is exothermic. Maintain the temperature between 0-10 °C during the addition. After the addition is complete, remove the ice bath and stir the resulting thick, white slurry at room temperature for 1-2 hours.

-

Quenching : Cool the reaction mixture in a large ice bath. Very slowly and carefully, add a cold, saturated aqueous solution of ammonium chloride (~50 mL) or dilute hydrochloric acid (e.g., 1 M HCl, ~50 mL) dropwise to quench the reaction and dissolve the magnesium salts.[4] This step is highly exothermic and will release flammable ether vapors. Ensure efficient cooling and ventilation.

-

Extraction : Transfer the mixture to a separatory funnel. If two layers are not distinct, add more diethyl ether. Separate the layers. Extract the aqueous layer twice more with diethyl ether (~30 mL each time).[18]

-

Washing : Combine all the organic extracts. Wash the combined organic layer sequentially with a saturated solution of sodium bicarbonate (to neutralize any remaining acid) and then with brine (saturated NaCl solution) to begin the drying process.[4]

-

Drying : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Swirl the flask and let it stand for 15-20 minutes. Filter or decant the dried solution to remove the drying agent.

-